Diethyl (2-methoxy-2-phenylethenyl)phosphonate
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Overview
Description
Diethyl (2-methoxy-2-phenylethenyl)phosphonate is an organophosphorus compound that features a phosphonate group attached to a phenylethenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl (2-methoxy-2-phenylethenyl)phosphonate can be synthesized through several methods. One common approach involves the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the phosphonate ester. For example, diethyl phosphite can react with 2-methoxy-2-phenylethenyl bromide under mild conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Arbuzov reactions. The reaction conditions are optimized to ensure high yield and purity, often using catalysts and controlled temperatures to facilitate the process .
Chemical Reactions Analysis
Types of Reactions
Diethyl (2-methoxy-2-phenylethenyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: The phenylethenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (Li
Properties
CAS No. |
61463-85-2 |
---|---|
Molecular Formula |
C13H19O4P |
Molecular Weight |
270.26 g/mol |
IUPAC Name |
(2-diethoxyphosphoryl-1-methoxyethenyl)benzene |
InChI |
InChI=1S/C13H19O4P/c1-4-16-18(14,17-5-2)11-13(15-3)12-9-7-6-8-10-12/h6-11H,4-5H2,1-3H3 |
InChI Key |
TUKKXWSIVXECGY-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C=C(C1=CC=CC=C1)OC)OCC |
Origin of Product |
United States |
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